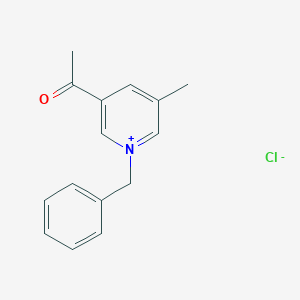
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within the pyridine ring, which is balanced by a counterion, in this case, chloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride typically involves the quaternization of 3-acetyl-5-methylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
3-Acetyl-5-methylpyridine+Benzyl chloride→3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The acetyl group can participate in aldol condensations and other carbonyl chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium salts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of materials such as ionic liquids and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The positively charged pyridinium ring can facilitate interactions with negatively charged biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzylpyridinium chloride
- 3-Acetylpyridinium chloride
- 5-Methylpyridinium chloride
Comparison
3-Acetyl-1-benzyl-5-methylpyridin-1-ium chloride is unique due to the presence of both an acetyl group and a benzyl group on the pyridinium ring
Eigenschaften
CAS-Nummer |
64497-91-2 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
1-(1-benzyl-5-methylpyridin-1-ium-3-yl)ethanone;chloride |
InChI |
InChI=1S/C15H16NO.ClH/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DNFZDUHJEUEEBT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C[N+](=C1)CC2=CC=CC=C2)C(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


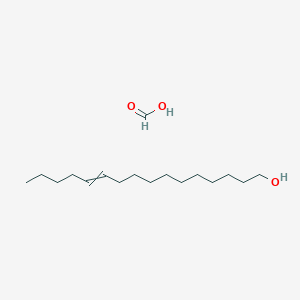

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
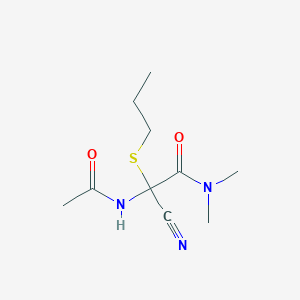
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
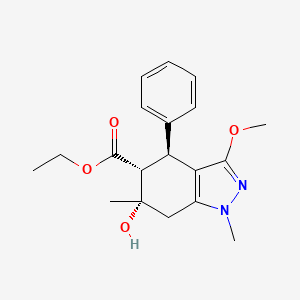
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
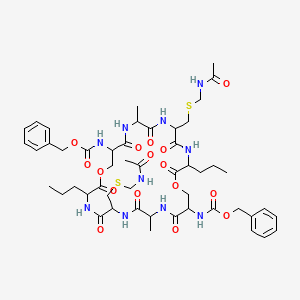


![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)

